

An In-depth Technical Guide to the Chemical Properties and Structure of Methanol

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Compound of Interest

Compound Name:	Methanol
Cat. No.:	B10858391

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Introduction

Methanol (CH_3OH), the simplest aliphatic alcohol, is a fundamental building block in organic synthesis and a widely utilized solvent in research and industry.^[1] Its unique physicochemical properties, stemming from its small size, polarity, and ability to engage in hydrogen bonding, make it a versatile reagent and medium for a vast array of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties and structural features of **methanol**, with a focus on quantitative data and detailed experimental methodologies relevant to professionals in the scientific community.

Molecular Structure and Properties

Methanol possesses a simple molecular structure consisting of a methyl group bonded to a hydroxyl group. The carbon atom is sp^3 hybridized, resulting in a tetrahedral geometry around it.^[2] The C-O-H bond angle is approximately 108.9° , slightly less than the ideal tetrahedral angle due to the presence of lone pairs on the oxygen atom.^[3]

The significant difference in electronegativity between the oxygen and hydrogen atoms (3.44 and 2.20 on the Pauling scale, respectively) creates a highly polar O-H bond.^[4] This polarity, along with the C-O bond polarity, results in a net molecular dipole moment, making **methanol** a polar protic solvent.^[4] This polarity and the presence of the hydroxyl group are the primary determinants of its physical and chemical properties.

Table 1: Molecular and Structural Properties of Methanol

Property	Value	Reference(s)
Molecular Formula	CH ₃ OH	[5]
Molar Mass	32.04 g/mol	[6]
C-O Bond Length	1.427 Å	[2][7]
O-H Bond Length	0.956 Å	[3][7]
C-H Bond Length	1.096 Å	[2][7]
C-O-H Bond Angle	108.9°	[3][8]
H-C-H Bond Angle	~109.5°	[2]
Dipole Moment	1.69 - 1.70 D	[1][9]

Physicochemical Properties

The physical properties of **methanol** are largely dictated by the strong intermolecular hydrogen bonds formed between the hydroxyl group of one molecule and the lone pair of electrons on the oxygen atom of a neighboring molecule.[10][11] These interactions are responsible for its relatively high boiling point and miscibility with water.

Table 2: Physicochemical Properties of Methanol

Property	Value	Temperature (°C)	Pressure	Reference(s)
Boiling Point	64.7 °C	-	1 atm	[1] [12]
Melting Point	-97.6 °C	-	1 atm	[1]
Density	0.792 g/cm³	20	1 atm	[1]
Vapor Pressure	13.02 kPa	20	-	[1]
Viscosity	0.59 mPa·s	20	-	[1]
Surface Tension	22.6 mN/m	20	-	[13]
Refractive Index (n _D)	1.3288	20	-	[1]
pKa	15.5	25	-	[14]
Flash Point	11 °C	-	-	[15]
Autoignition Temperature	464 °C	-	-	[15]

Chemical Reactivity and Key Reactions

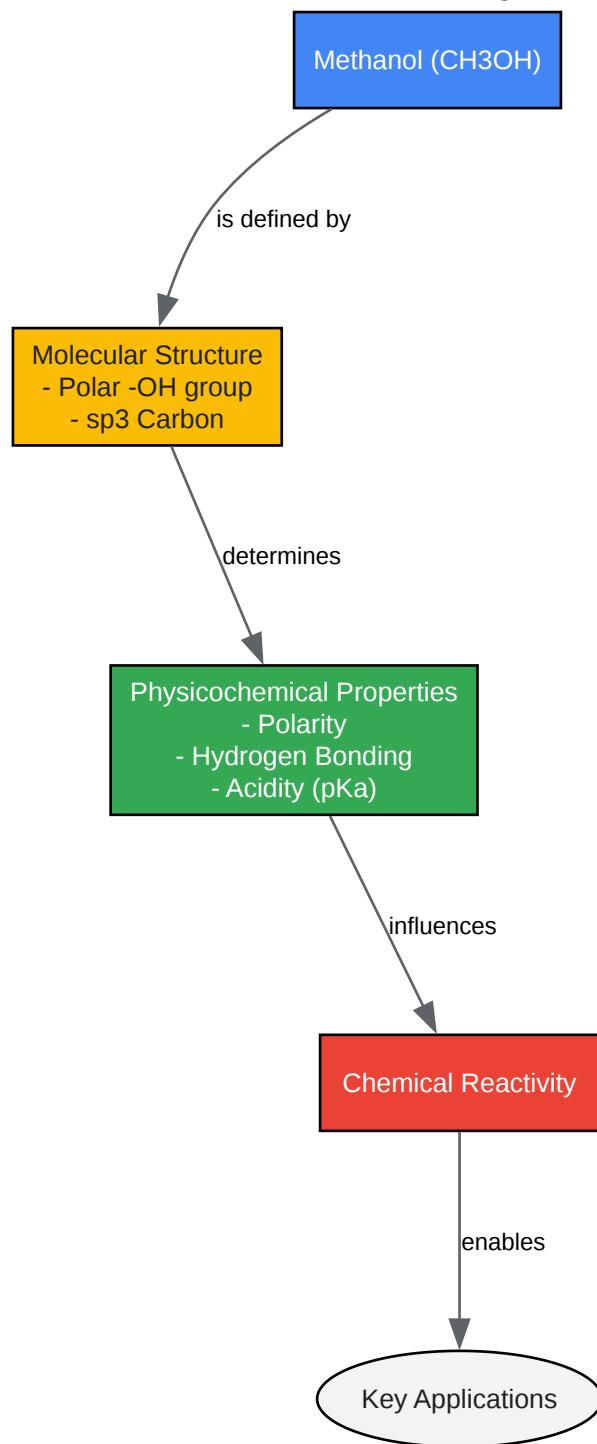
Methanol's reactivity is centered around its hydroxyl group and, to a lesser extent, the C-H bonds of the methyl group. It can act as a nucleophile, an electrophile (after protonation of the hydroxyl group), and a weak acid.

Major Classes of Reactions:

- Combustion: **Methanol** burns readily in the presence of oxygen to produce carbon dioxide and water.[\[5\]](#)
 - 2 CH₃OH + 3 O₂ → 2 CO₂ + 4 H₂O
- Oxidation: Mild oxidation of **methanol** yields formaldehyde, which can be further oxidized to formic acid and ultimately carbon dioxide.[\[5\]](#)[\[16\]](#)
 - CH₃OH + [O] → H₂CO + H₂O

- Esterification: In the presence of an acid catalyst, **methanol** reacts with carboxylic acids to form methyl esters (Fischer esterification).[5][16]
 - $\text{RCOOH} + \text{CH}_3\text{OH} \rightleftharpoons \text{RCOOCH}_3 + \text{H}_2\text{O}$
- Dehydration: Dehydration of **methanol**, typically using a strong acid catalyst, produces dimethyl ether.[17]
 - $2 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_3 + \text{H}_2\text{O}$
- Reaction with Active Metals: **Methanol** reacts with active metals like sodium to form sodium methoxide and hydrogen gas.
 - $2 \text{CH}_3\text{OH} + 2 \text{Na} \rightarrow 2 \text{CH}_3\text{ONa} + \text{H}_2$

Methanol's Core Chemical Logic

[Click to download full resolution via product page](#)**Methanol's core chemical logic.**

Experimental Protocols

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

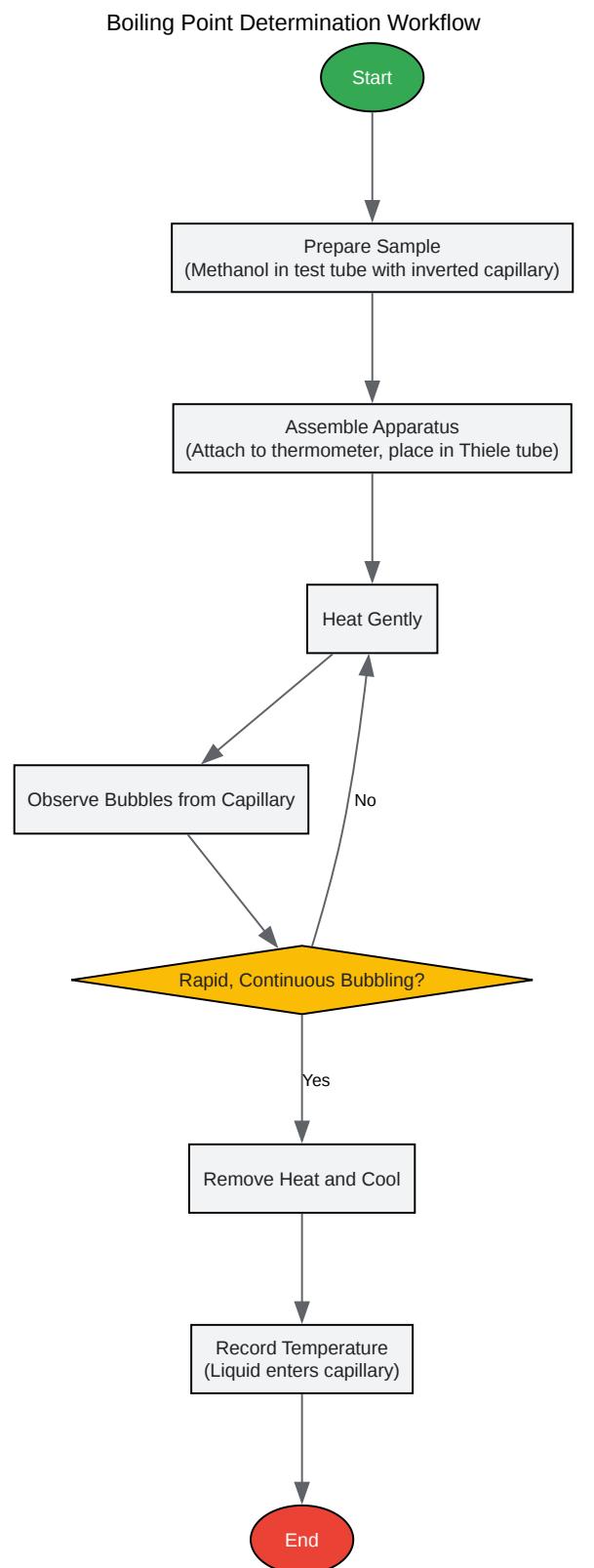
Materials:

- Thiele tube
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- Heating source (Bunsen burner or heating mantle)
- Mineral oil

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Add a small amount of **methanol** (a few drops) to the small test tube.
- Place the capillary tube, sealed end up, into the test tube containing the **methanol**.
- Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
- Immerse the assembly in the Thiele tube, with the heat being applied to the side arm.
- Heat the Thiele tube gently. As the temperature approaches the boiling point of **methanol**, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.

- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.



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Boiling Point Determination Workflow.

Spectroscopic Analysis

Sample Preparation:

- Dissolve approximately 5-10 mg of **methanol** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).[\[10\]](#)[\[18\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[\[10\]](#)
- Transfer the solution to a standard 5 mm NMR tube.

Typical ^1H NMR Parameters:

- Number of scans: 16-64[\[10\]](#)
- Relaxation delay: 1-2 seconds[\[10\]](#)
- Pulse width: ~30-45 degrees[\[10\]](#)

Typical ^{13}C NMR Parameters:

- Number of scans: 1024-4096 (or more, depending on concentration)[\[10\]](#)
- Relaxation delay: 2-5 seconds[\[10\]](#)
- Pulse program: Proton-decoupled experiment[\[10\]](#)

Expected ^1H NMR Signals (in CDCl_3):

- A quartet at ~3.49 ppm (hydroxyl proton, -OH). The multiplicity may vary or the peak may be broad due to exchange.
- A doublet at ~1.23 ppm (methyl protons, - CH_3).

Expected ^{13}C NMR Signal (in CDCl_3):

- A single peak at ~49.9 ppm.

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the empty ATR accessory.
- Place a drop of **methanol** onto the center of the ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Key IR Absorption Bands:

- O-H stretch: Strong, broad band around 3300 cm^{-1} (due to hydrogen bonding).
- C-H stretch: Medium to strong bands between $2800\text{-}3000\text{ cm}^{-1}$.
- C-O stretch: Strong band around 1030 cm^{-1} .

Sample Introduction:

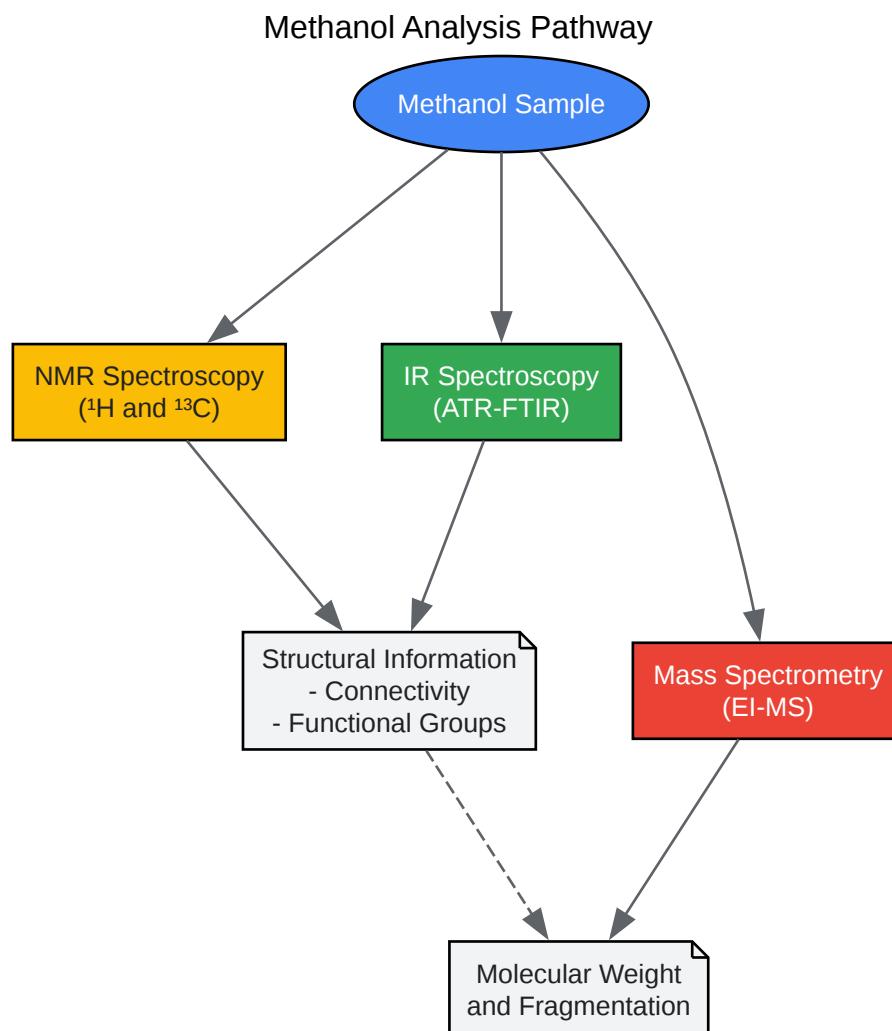
- For volatile liquids like **methanol**, direct injection via a heated probe or gas chromatography (GC) inlet is common.

Typical EI-MS Parameters:

- Ionization Energy: 70 eV[19]

Expected Fragmentation Pattern:

- Molecular Ion ($\text{M}^{+\cdot}$): $\text{m/z} = 32$
- Base Peak: $\text{m/z} = 31$ ($[\text{M}-\text{H}]^+$)
- Other Fragments: $\text{m/z} = 29$ ($[\text{CHO}]^+$), $\text{m/z} = 15$ ($[\text{CH}_3]^+$)



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Methanol Analysis Pathway.

Conclusion

This guide has provided a detailed overview of the fundamental chemical properties and structural characteristics of **methanol**. The tabulated quantitative data offers a quick reference for key parameters, while the experimental protocols provide a practical foundation for laboratory work. A thorough understanding of these core principles is essential for the effective and safe utilization of **methanol** in research, development, and industrial applications.

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References

- 1. creative-bioarray.com [creative-bioarray.com]
- 2. asdlib.org [asdlib.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. magritek.com [magritek.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. agilent.com [agilent.com]
- 15. phys.chem.elte.hu [phys.chem.elte.hu]
- 16. Measuring the refractive index of a methanol - water mixture according to the wavelength | Photonics Letters of Poland [photonics.pl]
- 17. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

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